molecular formula C8H6BrN3 B1281835 3-(3-Bromophenyl)-4H-1,2,4-triazole CAS No. 342617-08-7

3-(3-Bromophenyl)-4H-1,2,4-triazole

Cat. No.: B1281835
CAS No.: 342617-08-7
M. Wt: 224.06 g/mol
InChI Key: SSHMLGQRBZYTMM-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group.

Biochemical Analysis

Biochemical Properties

3-(3-Bromophenyl)-4H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit the activity of certain oxidoreductases, thereby affecting the redox balance within cells . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in modulating biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling molecules, such as protein kinases and transcription factors, leading to changes in gene expression profiles . Furthermore, it has been reported to impact cellular metabolism by altering the activity of metabolic enzymes and the production of reactive oxygen species (ROS). These cellular effects are critical for understanding the compound’s potential as a therapeutic agent and its impact on cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors, thereby modulating their activity. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, leading to downstream effects on cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are fundamental to understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under specific conditions, such as exposure to light or extreme pH . Long-term studies have also indicated that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that low doses of this compound can have beneficial effects, such as modulating enzyme activity and reducing oxidative stress . Higher doses may lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways. These dosage-dependent effects are essential for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to inhibit key enzymes in glycolytic and mitochondrial pathways, thereby affecting cellular energy production and metabolic flux . Additionally, it can influence the levels of specific metabolites, such as lactate and NADH, which are critical for maintaining cellular homeostasis. Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporter proteins, leading to its accumulation in specific cellular compartments . Additionally, binding to intracellular proteins can influence its localization and distribution within cells. These transport and distribution mechanisms are vital for understanding the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it exerts its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with formic acid to yield the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromophenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield a wide range of substituted triazoles with different functional groups .

Scientific Research Applications

3-(3-Bromophenyl)-4H-1,2,4-triazole has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(3-Bromophenyl)-4H-1,2,4-triazole is unique due to its combination of a bromophenyl group and a triazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in both synthetic chemistry and medicinal research.

Properties

IUPAC Name

5-(3-bromophenyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHMLGQRBZYTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499195
Record name 5-(3-Bromophenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342617-08-7
Record name 5-(3-Bromophenyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342617-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromophenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This reaction was carried out as described in Example 40, step b, using 5-(3-bromophenyl)-1-(2-trimethylsilanylethoxymethyl)-1H-[1,2,4]triazole (2.88 g, 8.1 mmol), 2 N HCl (50 ml) and ethanol (50 ml) to yield the title compound (1.62 g, 89%): 1H NMR (360 MHz, DMSO-d6) δ 8.70 (1H, s), 8.16 (1H, s), 8.01 (1H, d, J 7.8 Hz), 7.63 (1H, d, J 7.8 Hz), 7.46 (1H, t, J 7.8 Hz).
Name
5-(3-bromophenyl)-1-(2-trimethylsilanylethoxymethyl)-1H-[1,2,4]triazole
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
89%

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